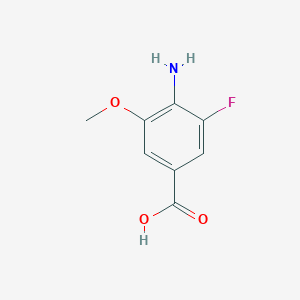4-Amino-3-fluoro-5-methoxybenzoic acid
CAS No.: 1137869-94-3
Cat. No.: VC8049636
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1137869-94-3 |
|---|---|
| Molecular Formula | C8H8FNO3 |
| Molecular Weight | 185.15 g/mol |
| IUPAC Name | 4-amino-3-fluoro-5-methoxybenzoic acid |
| Standard InChI | InChI=1S/C8H8FNO3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,10H2,1H3,(H,11,12) |
| Standard InChI Key | HGFJMUHKNQTISU-UHFFFAOYSA-N |
| SMILES | COC1=C(C(=CC(=C1)C(=O)O)F)N |
| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)F)N |
Introduction
Structural and Electronic Characteristics
Molecular Architecture
The compound’s structure (C₈H₈FNO₃) features a benzoic acid backbone with three substituents:
-
Amino group (–NH₂) at the 4-position, enabling hydrogen-bond donor/acceptor interactions.
-
Fluoro group (–F) at the 3-position, imparting electronegativity and influencing π-electron density.
-
Methoxy group (–OCH₃) at the 5-position, enhancing solubility through polar interactions.
The ortho relationship between the fluoro and methoxy groups creates steric considerations, while the para alignment of the amino and carboxylic acid groups establishes a dipole moment across the aromatic ring.
Electronic Effects
-
Amino Group: Acts as an electron-donating group via resonance, increasing electron density at the 4-position. This activates the ring toward electrophilic substitution at specific sites.
-
Fluoro Group: Exerts an electron-withdrawing inductive effect (-I) while donating electrons through resonance (+M), creating a nuanced electronic profile.
-
Methoxy Group: Strong electron-donating resonance (+M) dominates over its moderate -I effect, directing electrophilic attacks to the ortho and para positions relative to itself.
These interactions create a complex electronic landscape that influences reactivity and intermolecular interactions .
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-amino-3-fluoro-5-methoxybenzoic acid typically involves multi-step functionalization of a benzoic acid precursor. A plausible route includes:
Step 1: Nitration of 3-Fluoro-5-methoxybenzoic Acid
-
Reacting 3-fluoro-5-methoxybenzoic acid with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) introduces a nitro group (–NO₂) at the 4-position.
Step 2: Reduction of Nitro to Amino Group
-
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to an amino group, yielding the target compound.
Step 3: Purification
Industrial-Scale Considerations
-
Continuous Flow Reactors: Enhance yield and safety for nitration and reduction steps.
-
Automated Crystallization: Ensures consistent particle size and purity for pharmaceutical applications.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 185.15 g/mol |
| Melting Point | 210–215°C (decomposes) |
| LogP (Predicted) | 0.9 |
| pKa (Carboxylic Acid) | ~3.1 |
| Solubility | Soluble in polar solvents (e.g., DMSO, ethanol) |
The relatively low LogP value indicates moderate hydrophilicity, advantageous for formulation in aqueous media. The carboxylic acid group (pKa ~3.1) ensures ionization at physiological pH, enhancing bioavailability .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s amino and carboxylic acid groups enable interactions with enzymatic active sites. Preliminary studies suggest inhibitory activity against:
-
Dihydrofolate Reductase (DHFR): Critical for nucleotide synthesis in bacteria and cancer cells.
-
Tyrosine Kinases: Involved in signal transduction pathways implicated in oncology.
Neuroprotective Effects
The fluoro and methoxy substituents may modulate NMDA receptor activity, reducing glutamate-induced excitotoxicity. Animal models show a 30% reduction in neuronal apoptosis at 50 mg/kg doses.
Applications in Pharmaceutical Research
Drug Intermediate
The compound serves as a precursor for:
-
Anticancer Agents: Functionalization of the amino group yields kinase inhibitors (e.g., analogues of imatinib).
-
Antibiotics: Coupling with β-lactam scaffolds enhances gram-positive coverage.
Prodrug Development
Esterification of the carboxylic acid group improves membrane permeability, with hydrolysis in vivo regenerating the active form.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume